6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone - 6025-46-3

6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone

Catalog Number: EVT-4042913
CAS Number: 6025-46-3
Molecular Formula: C26H18BrNO4
Molecular Weight: 488.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is a key intermediate in the synthesis of a quinoline derivative with potential therapeutic applications. []

Relevance: This compound shares the core quinolinone structure with 6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone, both featuring a 4-oxo-1,4-dihydroquinoline moiety. Additionally, both compounds possess a substituent at the 3-position of the quinolinone ring, although the specific substituents differ. []

(E)-2-Bromo-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)iminomethyl]-6-methoxyphenyl 4-methylbenzenesulfonate

Compound Description: This compound is characterized by its crystal packing, which features weak non-classical C—Br⋯O interactions. It also exhibits an intramolecular C—H⋯O hydrogen bond. []

Relevance: While not directly sharing the quinolinone core of 6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone, this compound exhibits a structural similarity in the presence of a bromine substituent on an aromatic ring, which is also a key feature of the target compound. []

6-Acetyl-4-methyl-5-(1-pyrrolyl)-2-phenylthieno[2,3-d]pyrimidine

Compound Description: This compound serves as a versatile starting material for synthesizing various heterocyclic derivatives, including Schiff's bases, chalcones, pyridines, pyridin-2(1H)-ones, and 2H-pyran-2-one derivatives. These derivatives possess diverse biological activities. []

Relevance: This compound, although belonging to the thienopyrimidine class rather than the quinolinone class of 6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone, demonstrates the synthetic utility of incorporating heterocyclic moieties, such as the pyrrole ring, into pharmacologically relevant molecules. The target compound also features a heterocyclic benzodioxin moiety, highlighting a shared strategy of heterocyclic incorporation for potential bioactivity. []

2,3-Dichloro-1,4-Naphthoquinone (DCHNQ)

Compound Description: DCHNQ is a reactive compound used in the synthesis of various heterocyclic compounds, including naphthoimidazole derivatives. []

Relevance: While DCHNQ is a naphthoquinone and not a quinolinone, its use in the synthesis of heterocyclic compounds showcases the importance of quinone-like structures as precursors for biologically active molecules. 6-Bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone also contains a quinone-like substructure within the quinolinone moiety, suggesting a shared chemical lineage with DCHNQ derivatives. []

3-[(4H-pyrrolo(3,2,1-ij]-5,6-dihydroquinoline-2-carbonyl)-amino]-8- methoxy-1-methyl-2-oxo-5-phenyl-1H-2,3-dihydro-1,4-benzodiazepine

Compound Description: This is an example of a 1,7-fused 1H-indole-2-carboxylic acid-N-(1,4-benzodiazepin-3-yl)-amide, exhibiting cholecystokinin antagonistic properties. []

Relevance: This compound shares the benzodiazepine moiety with 6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone, although the target compound lacks the full benzodiazepine ring system. The presence of this shared moiety in a cholecystokinin antagonist suggests potential for exploring similar activities in compounds related to 6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone. []

8-chloro-6-phenyl-4H-s-triazolo(4,3-a) (1,4) benzodiazepine (D-40TA)

Compound Description: D-40TA is a central depressant drug that undergoes extensive biotransformation in various species, yielding hydroxylated and ring-opened metabolites. []

Relevance: The core structure of D-40TA, a triazolobenzodiazepine, highlights the importance of the benzodiazepine framework in pharmaceutical compounds. Although 6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone doesn't possess the complete triazolobenzodiazepine system, it shares the benzodioxin moiety with D-40TA, suggesting a potential for similar metabolic pathways and pharmacological activities. []

5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamide derivatives

Compound Description: These compounds are involved in base-catalyzed ring-opening reactions, leading to the formation of substituted pyrimidinones. []

Relevance: These compounds highlight the reactivity of oxathiin rings, which are heterocyclic systems related to the benzodioxin ring in 6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone. The presence of a carboxamide group in these derivatives also connects them to the amide functionality in the target compound, suggesting potential shared reactivity profiles. []

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a potent and selective antagonist of the cannabinoid CB1 receptor, exhibiting analgesic and anti-inflammatory properties. It is also known as rimonabant. [, ]

Relevance: While SR141716A does not share the core structure of 6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone, its activity as a CB1 antagonist highlights the potential for exploring the interaction of compounds structurally related to the target compound with the endocannabinoid system. Given the involvement of benzodioxane derivatives in various biological activities, including modulation of cannabinoid receptors, investigating the potential interactions of 6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone with the endocannabinoid system could be valuable. [, ]

2-hydroxy-3-(4-hydroxy-7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-dione

Compound Description: This compound, derived from lawsone, demonstrates both antioxidant and antitumor activities. [, ]

Relevance: This compound shares a structural similarity with 6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone in the presence of a quinone-like moiety. The additional presence of a dihydroquinolinone unit in this compound highlights the potential for exploring the combination of quinolinone and benzodioxin motifs in the target compound for enhancing biological activities, such as antioxidant and antitumor properties. [, ]

Properties

CAS Number

6025-46-3

Product Name

6-bromo-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)acryloyl]-4-phenyl-2(1H)-quinolinone

IUPAC Name

6-bromo-3-[(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

Molecular Formula

C26H18BrNO4

Molecular Weight

488.3 g/mol

InChI

InChI=1S/C26H18BrNO4/c27-18-8-9-20-19(15-18)24(17-4-2-1-3-5-17)25(26(30)28-20)21(29)10-6-16-7-11-22-23(14-16)32-13-12-31-22/h1-11,14-15H,12-13H2,(H,28,30)/b10-6+

InChI Key

FIZHRCGCZVBUIG-UXBLZVDNSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C=CC(=O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=CC(=O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.